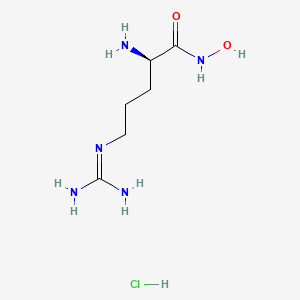

2-(2-Fluoro-5-methylphenyl)ethylamine

Vue d'ensemble

Description

“2-(2-Fluoro-5-methylphenyl)ethylamine” is an organic compound. It is also known as 1-fluoro-2-isocyanato-4-methylbenzene . This compound is an organic building block containing an isocyanate group .

Molecular Structure Analysis

The molecular structure of “2-(2-Fluoro-5-methylphenyl)ethylamine” has been studied using techniques such as resonant two-photon ionization (R2PI), ultraviolet–ultraviolet hole burning (UV–UV HB) spectroscopy, and ionization-loss stimulated Raman spectroscopy (ILSRS) . These studies have revealed the presence of different conformers .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Fluoro-5-methylphenyl)ethylamine” include a refractive index of n20/D 1.511 (lit.), a boiling point of 192 °C (lit.), and a density of 1.159 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Pharmacological Profiles and Behavioral Effects

A study on a compound structurally related to 2-(2-Fluoro-5-methylphenyl)ethylamine, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide, demonstrated its potent inverse agonist activity at 5-HT2A receptors. This activity suggests potential utility as an antipsychotic agent, with significant behavioral effects such as attenuation of head-twitch behavior and prevention of hyperactivity induced by NMDA receptor antagonists in animal models (Vanover et al., 2006).

Analytical Characterization and Chemical Syntheses

Another study focused on the syntheses and analytical characterizations of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers. This research is significant for understanding the properties and potential applications of substances based on the 1,2-diarylethylamine template, which includes compounds like 2-(2-Fluoro-5-methylphenyl)ethylamine. The study provides insights into the structural and chemical diversity of these compounds, which could lead to new clinical applications or the identification of novel research chemicals (Dybek et al., 2019).

Inhibition of Tyrosine Kinases for Anticancer Applications

Research into quinazolinone-based derivatives highlighted the synthesis of a compound with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This compound showed significant cytotoxic activity against various human cancer cell lines, indicating its potential as an effective anti-cancer agent. Although not directly mentioning 2-(2-Fluoro-5-methylphenyl)ethylamine, this study exemplifies how structurally related compounds can be developed into promising therapeutic agents (Riadi et al., 2021).

Patent Insights on Neurodegenerative Disorders

A patent review presented compounds including 2-substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives with potential applications in treating schizophrenia, dependency, and neurodegenerative disorders. The compounds were described as possessing anti-dopaminergic, neuroleptic, neuroprotective, and antiaddictive activities, highlighting the therapeutic versatility of compounds related to 2-(2-Fluoro-5-methylphenyl)ethylamine (Habernickel, 2003).

Safety and Hazards

Orientations Futures

The future directions for the study of “2-(2-Fluoro-5-methylphenyl)ethylamine” could involve further exploration of its conformational landscape and the effects of fluorination on its spectra, stability, and structures . Additionally, the potential bioactivity of this compound could be explored, given the interest in fluorinated compounds in drug design .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 2-phenethylamines, have been found to interact with various receptors, including adrenoceptors, dopamine receptors, and serotonin receptors .

Mode of Action

Similar compounds, such as phenethylamines, are known to act as agonists at human trace amine-associated receptor 1 (htaar1) . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.

Biochemical Pathways

Similar compounds, such as 2-phenethylamines, have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as phenethylamines, are known to be metabolized primarily by monoamine oxidase b (mao-b) and other enzymes .

Result of Action

Similar compounds, such as phenethylamines, are known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .

Propriétés

IUPAC Name |

2-(2-fluoro-5-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFYBPCRPOXWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

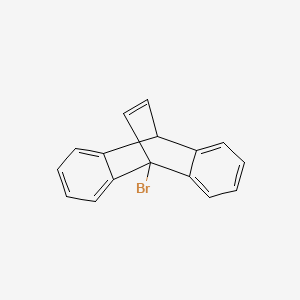

CC1=CC(=C(C=C1)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-5-methylphenyl)ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)

![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)

![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)

![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)

![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)

![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)